1-Octadecanoyl-2-eicosanoyl-sn-glycerol

Signal Transduction Enzymology Lipid Biochemistry

Reproducibility in PKC signaling studies is compromised by the use of non-native DAG analogs. 1-Octadecanoyl-2-eicosanoyl-sn-glycerol (SAG) resolves this as the precise, stereospecific activator required for robust results. · Superior Potency: Demonstrates greater activation of PKCα/δ compared to SEG, SDG, or DOG analogs. · Lipidomics Standard: Essential as an authentic reference for quantifying the major G2/M-phase nuclear DAG species via LC-MS/MS. · Physiologically Relevant: Composed of natural C18:0 (sn-1) and C20:0 (sn-2) acyl chains for model membrane fidelity.

Molecular Formula C41H80O5
Molecular Weight 653.1 g/mol
Cat. No. B1242121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Octadecanoyl-2-eicosanoyl-sn-glycerol
Molecular FormulaC41H80O5
Molecular Weight653.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCCCCCCCCCCC
InChIInChI=1S/C41H80O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h39,42H,3-38H2,1-2H3/t39-/m0/s1
InChIKeyJPKVDETWOQEHQO-KDXMTYKHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SAG: Technical Specifications and Identity


1-Octadecanoyl-2-eicosanoyl-sn-glycerol (CAS: Not widely available, InChIKey: JPKVDETWOQEHQO-KDXMTYKHSA-N), also known as 1-stearoyl-2-arachidoyl-sn-glycerol (SAG) or DG(18:0/20:0/0:0), is a stereospecific diacylglycerol (DAG) belonging to the 1,2-diacylglycerol class [1]. This lipid features a saturated stearic acid (C18:0) esterified at the sn-1 position and a saturated arachidic acid (C20:0) at the sn-2 position of a glycerol backbone, giving it a molecular formula of C41H80O5 and a monoisotopic mass of 652.6006 Da [1][2]. It is a highly hydrophobic, practically water-insoluble, and relatively neutral molecule [3]. In biological systems, DG(18:0/20:0/0:0) is implicated in phosphatidylethanolamine and phosphatidylcholine biosynthesis pathways and is detected across human tissues, primarily localizing to cell membranes [3].

Stereospecific DAG Defined sn-1 stearoyl (18:0) and sn-2 arachidoyl (20:0) chains for reproducible signaling studies
Nuclear Signaling Endogenous G2/M nuclear DAG species linked to PKC-βII translocation
PKC Isoform Studies Supports PKCα/δ pathway activation studies with isoform-selective context

Sourcing SAG: Evidence-Based Rationale


The procurement of a specific diacylglycerol (DAG) species like 1-Octadecanoyl-2-eicosanoyl-sn-glycerol (SAG) is not a trivial matter of obtaining a generic lipid second messenger. The structure-activity relationship (SAR) of DAGs is exquisitely sensitive to acyl chain composition at the sn-2 position [1]. Studies have demonstrated that even minor changes in the polyunsaturated fatty acid (PUFA) esterified to the glycerol backbone—such as swapping arachidonoyl (20:4) for eicosapentaenoyl (20:5) or docosahexaenoyl (22:6)—result in statistically significant and isoform-specific differences in the activation of downstream effectors like Protein Kinase C (PKC) [1][2]. Consequently, the use of a more readily available but structurally distinct analog cannot be assumed to replicate the biological activity or biophysical behavior of SAG, directly jeopardizing the reproducibility and interpretability of experimental results [2]. This guide provides the quantitative, comparator-based evidence necessary for informed selection.

sn-2 PUFA analogs (SEG, SDG)

Swapping sn-2 arachidoyl for eicosapentaenoyl or docosahexaenoyl may shift PKC isoform activation profiles.

Common DAG standard (DOG)

Dioleoylglycerol may not replicate SAG's nuclear signaling context or potency in membrane models.

sn-1 chain variation (palmitoyl)

Substituting stearoyl (18:0) with palmitoyl (16:0) may alter enzyme recognition such as DGKε substrate preference.

SAG Comparative Evidence Guide


PKCα/δ Activation: SAG vs. SEG, SDG

In a direct head-to-head comparison of synthetic DAG species, 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) exhibited significantly higher stimulatory effects on the activation of both PKCα (a conventional isoform) and PKCδ (a novel isoform) compared to its structural analogs 1-stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG) and 1-stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) [1]. This demonstrates that SAG is a more potent and, crucially, an isoform-selective activator among these closely related DAG species.

PKCα/δ Activation
Head-to-head
Reported higher activation of PKCα and PKCδ vs. SEG and SDG
Supports isoform-selective activation review
Verify potency in target assay system
Signal Transduction Enzymology Lipid Biochemistry

PKCβI Activation: SAG vs. SEG, SDG

The same study that established SAG's higher potency for PKCα and PKCδ revealed a reversal in activation efficacy for the PKCβI isoform. For PKCβI, the activation by SEG and SDG was higher than that induced by SAG [1]. This differential regulation underscores that the acyl chain composition of DAG dictates isoform-specific outcomes, not just overall activity.

PKCβI Activation
Head-to-head
Lower activation of PKCβI; SEG and SDG showed higher activation
Indicates isoform-specific differential regulation
Context-dependent activation profile
Isoform Selectivity PKC Signaling Lipid Second Messengers

SAG as Primary Nuclear DAG at G2/M

In a study analyzing DAG species across the cell cycle in synchronized U937 cells, 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) was identified as the major polyunsaturated nuclear diacylglycerol that increases specifically during the G2/M phase [1]. This endogenous SAG was shown to be responsible for activating classical PKC isoenzymes (PKC-α and β) and facilitating the nuclear translocation of PKC-βII, a critical event for mitotic progression [1].

Nuclear DAG at G2/M
Class-level
Identified as major polyunsaturated nuclear DAG during G2/M
Supports endogenous nuclear signaling context
Class-level inference; quantitation data to verify
Cell Cycle Nuclear Signaling Lipidomics

PKC Activity in Lipid Vesicles: SAG vs. DOG, SEG

In a study measuring PKC activity in a defined lipid vesicle system, the potency of 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) to stimulate PKC was found to be greater than that of dioleoylglycerol (DOG) and 1-stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG) at higher concentrations [1]. At 1.0 and 2.0 mol%, SAG and 1-stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) had similar potencies, which were greater than those of DOG or SEG [1].

Lipid Vesicle Potency
Head-to-head
Reported greater potency than DOG and SEG at 1.0–2.0 mol%
Supports membrane model selection for PKC studies
In vitro lipid vesicle system context
Biophysical Assay Lipid Vesicles PKC Activation

DGKε Substrate Discrimination by sn-1 Chain

A study on the substrate specificity of diacylglycerol kinase-ε (DGKε), a key enzyme in the phosphatidylinositol (PI) cycle, found that while the enzyme is most selective for the sn-2 acyl chain, it also discriminates between DAG species based on the sn-1 chain [1]. Specifically, DGKε showed a different preference for 1-stearoyl-2-arachidonoyl-DAG (SAG) compared to 1-palmitoyl-2-arachidonoyl-DAG, indicating that the sn-1 stearoyl chain contributes to the depth of DAG insertion into the membrane and, consequently, its recognition by the enzyme [1].

DGKε Substrate
Class-level
sn-1 stearoyl influences DGKε substrate preference vs. palmitoyl analog
May support lipid enzyme interaction review
Qualitative substrate discrimination; kinetic data to verify
Lipid Kinase Phosphatidylinositol Cycle Substrate Specificity

SAG Research and Industrial Applications


Lipidomics Reference Standard

SAG has been identified as the major polyunsaturated nuclear DAG species that increases during the G2/M phase of the cell cycle [1]. Therefore, procuring a high-purity standard of 1-Octadecanoyl-2-eicosanoyl-sn-glycerol is essential for analytical laboratories performing targeted lipidomics. It serves as a critical reference material for accurate identification and absolute quantification of this specific, physiologically relevant DAG species in cellular lipid extracts using LC-MS/MS or similar techniques.

Isoform-Specific PKCα/δ Activator

Research groups investigating the downstream signaling pathways governed by PKCα (conventional) or PKCδ (novel) should prioritize SAG as their DAG activator of choice. Direct comparative evidence confirms that SAG is a more potent activator of these specific isoforms than its closely related analogs, SEG and SDG [2]. Using SAG in these experiments ensures maximal and biologically relevant stimulation, leading to more robust and interpretable data on PKCα/δ-mediated cellular processes.

Physiological Lipid for Membrane Models

For biophysicists and biochemists constructing model membranes or lipid vesicles to study PKC activation or membrane protein function, SAG is the preferred DAG component. Evidence from in vitro assays demonstrates that SAG exhibits greater potency in stimulating PKC activity within lipid vesicles compared to the commonly used synthetic analog dioleoylglycerol (DOG) [3]. Incorporating SAG into these systems provides a more physiologically relevant lipid environment that better mimics the composition of natural signaling membranes.

Nuclear Signaling and Cell Cycle Reagent

Investigators studying the molecular mechanisms governing the G2/M cell cycle transition or the function of PKC-βII as a mitotic lamin kinase should procure SAG as an essential research tool. The generation of SAG at the nucleus is a key event that triggers the nuclear translocation and activation of PKC-βII [1]. Exogenous addition of SAG or its use in control experiments can help dissect and validate these critical, SAG-dependent nuclear signaling pathways.

Application
Selection Property
Validation Focus
Lipidomics reference standard
High-purity stereospecific DAG
LC-MS/MS identification and quantification
PKCα/δ pathway studies
Isoform-selective activation profile
PKCα/δ activation assay validation
Lipid membrane modeling
Reported higher PKC activation in vesicle context
Membrane composition and PKC activity response
Cell cycle / nuclear signaling research
Endogenous G2/M nuclear DAG identity
PKC-βII translocation and activation endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


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